tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate
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Description
Tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H24Cl2N2O4 and its molecular weight is 403.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing tert-butyl piperazine-carboxylate derivatives, providing insights into their structural properties. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved condensation reactions, and its structure was confirmed through spectroscopic methods and X-ray diffraction studies, exhibiting weak intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015). Similarly, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives have been reported, highlighting their molecular structures and intermolecular interactions (Kulkarni et al., 2016).
Biological Evaluation
The biological activities of tert-butyl piperazine-carboxylate derivatives have been evaluated in various studies. While some compounds exhibited moderate antibacterial and anthelmintic activities, indicating potential utility in developing new therapeutic agents, others were studied for their antagonist properties at specific receptor sites, contributing to the understanding of their pharmacological potential (Sanjeevarayappa et al., 2015); (Lanfumey et al., 1993).
Chemical and Physical Properties
The crystal and molecular structure of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, have been reported, with studies focusing on their crystallization, bond lengths, and angles. These insights are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including material science and drug design (Mamat et al., 2012).
Potential Applications
The research on tert-butyl piperazine-carboxylate derivatives extends to their use as intermediates in the synthesis of biologically active compounds and as scaffolds in combinatorial chemistry. For example, studies on the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines showcase the utility of these derivatives in creating novel compounds with potential applications in drug discovery and development (Ivanov et al., 2017).
Properties
IUPAC Name |
tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O4/c1-18(2,3)26-17(25)21-6-7-22(13(10-21)11-23)16(24)9-12-4-5-14(19)15(20)8-12/h4-5,8,13,23H,6-7,9-11H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWUIBQDIFDWJM-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)CO)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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